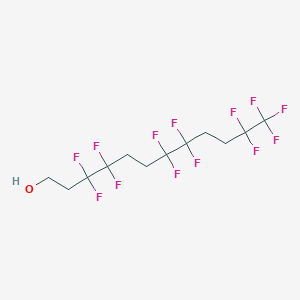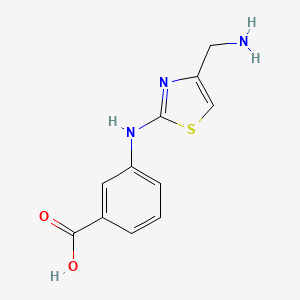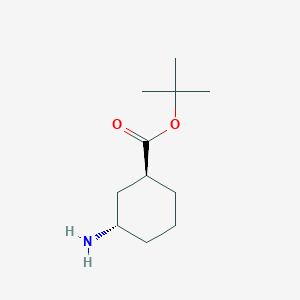
tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate moiety. This compound is often used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate typically involves the reaction of (1S,3S)-3-aminocyclohexane-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate moiety can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
- tert-Butyl (1S,3S)-3-aminocyclopentylcarbamate
- tert-Butyl (1S,3S)-3-aminocyclobutane-1-carboxylate
- tert-Butyl (1S,3S)-3-aminocyclohexylcarbamate
Comparison: tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate is unique due to its specific stereochemistry and the presence of the cyclohexane ring, which provides greater stability and rigidity compared to cyclopentyl and cyclobutane analogs. This stability makes it particularly useful in applications requiring robust protecting groups .
Propiedades
Fórmula molecular |
C11H21NO2 |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
tert-butyl (1S,3S)-3-aminocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3/t8-,9-/m0/s1 |
Clave InChI |
MDFWHHAKFURWJC-IUCAKERBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H]1CCC[C@@H](C1)N |
SMILES canónico |
CC(C)(C)OC(=O)C1CCCC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


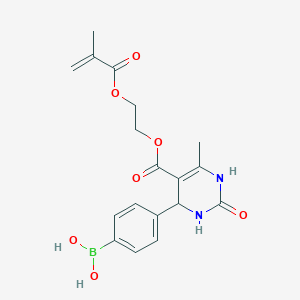
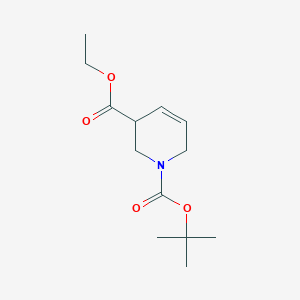
![1-Methoxy-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828146.png)
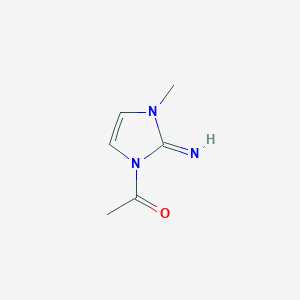
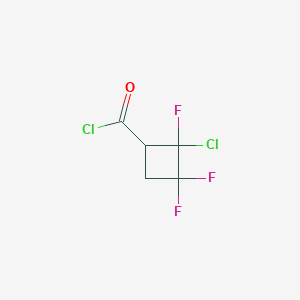
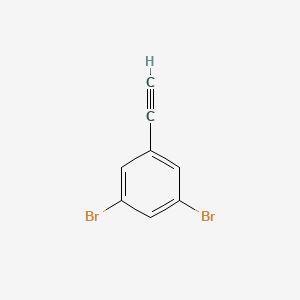
![3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B12828174.png)
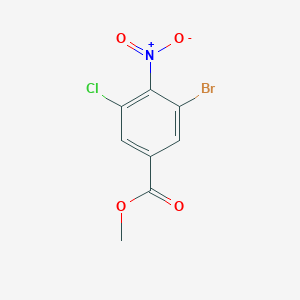
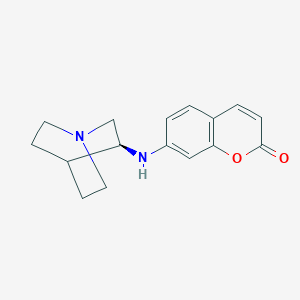
![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12828194.png)
![2-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B12828204.png)
![Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate](/img/structure/B12828211.png)
